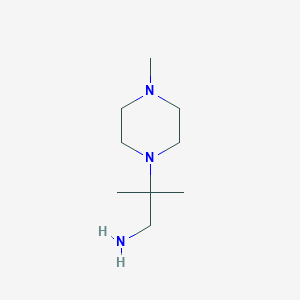

2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Description

Properties

IUPAC Name |

2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-9(2,8-10)12-6-4-11(3)5-7-12/h4-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYRJCIGQGABMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424617 | |

| Record name | 2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21404-92-2 | |

| Record name | 2-methyl-2-(4-methylpiperazin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Executive Summary: This guide provides a comprehensive, scientifically grounded pathway for the synthesis of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine, a complex diamine with potential applications as a scaffold or intermediate in pharmaceutical development. The structure features a sterically hindered quaternary carbon, a primary amine, and a tertiary amine within a piperazine ring, presenting unique synthetic challenges. The proposed strategy circumvents these challenges by employing a robust, multi-step sequence commencing with readily available starting materials. The core of this pathway involves the initial construction of the key intermediate, 2-amino-2-methyl-1-propanol (AMP), followed by a carefully orchestrated series of protection, activation, nucleophilic substitution, and deprotection steps to introduce the 1-methylpiperazine moiety and reveal the target compound. This document details the causal logic behind each experimental choice, provides step-by-step protocols, and offers visual workflows to ensure clarity and reproducibility for researchers and drug development professionals.

Introduction

This compound is a bifunctional organic molecule characterized by a neopentyl backbone containing a primary amine at the 1-position and a quaternary carbon at the 2-position. This quaternary center is also substituted with a 1-methylpiperazine group. The piperazine motif is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs across various therapeutic areas due to its favorable pharmacokinetic properties and ability to engage in critical binding interactions.[1][2] The unique spatial arrangement of the two amine functionalities—a primary amine for further derivatization and a tertiary amine embedded within the piperazine ring—makes this compound a valuable and versatile building block for constructing complex molecular architectures.

This guide presents a logical and field-proven synthetic strategy designed for both adaptability and scalability. We will begin by outlining the retrosynthetic analysis that informs our chosen pathway, followed by a detailed, step-by-step guide for the synthesis of a crucial intermediate, and culminating in the final steps to assemble the target molecule.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule suggests that a primary disconnection point is the C-N bond between the propanamine backbone and the piperazine ring. This approach simplifies the synthesis into two key fragments: the 1-methylpiperazine nucleophile and an electrophilic 2-methylpropan-1-amine backbone.

The forward synthesis is therefore designed as a linear sequence that builds upon the highly accessible and versatile intermediate, 2-amino-2-methyl-1-propanol (AMP) . The overall strategy is as follows:

-

Synthesis of Key Intermediate: Production of 2-amino-2-methyl-1-propanol (AMP) from simple, inexpensive starting materials.

-

Orthogonal Protection: Selective protection of the more nucleophilic primary amine on AMP to prevent self-condensation and direct subsequent reactions to the hydroxyl group.

-

Hydroxyl Group Activation: Conversion of the primary alcohol into an effective leaving group to facilitate nucleophilic attack.

-

Nucleophilic Substitution: Introduction of the 1-methylpiperazine moiety via an SN2 reaction.

-

Deprotection: Removal of the protecting group to yield the final target compound.

Caption: Overall Retrosynthetic Strategy.

Part 1: Synthesis of the Key Intermediate: 2-Amino-2-methyl-1-propanol (AMP)

The synthesis of AMP is a well-established industrial process, offering high yields and purity. The most common and cost-effective route begins with 2-nitropropane and formaldehyde, proceeding via a Henry (nitroaldol) reaction followed by the reduction of the nitro group.[3][4]

Step 1.1: Synthesis of 2-Nitro-2-methyl-1-propanol

This step involves the base-catalyzed condensation of 2-nitropropane with formaldehyde. The alkaline environment generates a nitronate anion from 2-nitropropane, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

Experimental Protocol:

-

To a stirred aqueous solution of formaldehyde, add 2-nitropropane dropwise.

-

A base catalyst, such as sodium hydroxide or another suitable alkali, is introduced while maintaining the reaction temperature between 60-90°C.[3]

-

The reaction is monitored until completion (e.g., by GC analysis).

-

Upon completion, the mixture is cooled and neutralized with an acid. The resulting 2-nitro-2-methyl-1-propanol can then be isolated. A patent describes a method using an alcohol solvent which, after neutralization and filtration, allows for isolation by reduced pressure distillation.[5]

Step 1.2: Reduction of 2-Nitro-2-methyl-1-propanol to AMP

The nitro group of the intermediate is reduced to a primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

Experimental Protocol:

-

The 2-nitro-2-methyl-1-propanol intermediate is dissolved in a suitable solvent, such as methanol or ethanol.

-

A hydrogenation catalyst, typically Raney Nickel, is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically at elevated pressure) and stirred until the reduction is complete.

-

The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The crude AMP can be purified by distillation to yield a product with high purity (>99%).[6]

Caption: Synthesis workflow for the AMP intermediate.

| Parameter | Route from 2-Nitropropane | Reference(s) |

| Starting Materials | 2-Nitropropane, Formaldehyde | [3] |

| Key Intermediates | 2-Nitro-2-methyl-1-propanol | [3] |

| Overall Yield | ~57.4% - 86.3% | [3][6] |

| Product Purity | >98% (after purification) | [3][6] |

Part 2: Synthesis of the Target Molecule from AMP

With the key AMP intermediate in hand, the subsequent steps focus on introducing the 1-methylpiperazine moiety. This requires careful management of the two reactive functional groups on AMP.

Step 2.1: Protection of the Primary Amine

The primary amine of AMP is significantly more nucleophilic than its primary hydroxyl group. To prevent undesired side reactions, such as N-alkylation in the subsequent step, the amine must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the next step and its straightforward removal under acidic conditions.

Experimental Protocol:

-

Dissolve AMP in a suitable solvent, such as a mixture of dioxane and water or tetrahydrofuran (THF).

-

Add a base, such as sodium bicarbonate or triethylamine, to the solution.

-

Add Di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the stirred solution at room temperature.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

Extract the Boc-protected AMP into an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate to obtain the product.

Step 2.2: Activation of the Hydroxyl Group

The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a better one. Conversion to a tosylate ester is a classic and highly effective method.

Experimental Protocol:

-

Dissolve the Boc-protected AMP in a dry, aprotic solvent like dichloromethane (DCM) or pyridine under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath (0°C).

-

Add p-toluenesulfonyl chloride (TsCl) slowly to the solution. If not using pyridine as the solvent, a base like triethylamine should be added to scavenge the HCl byproduct.

-

Allow the reaction to stir, warming to room temperature, until completion.

-

Work up the reaction by washing with dilute acid, water, and brine. The organic layer is then dried and concentrated to yield the tosylated intermediate.

Step 2.3: Nucleophilic Substitution with 1-Methylpiperazine

This is the key bond-forming step where the piperazine ring is introduced. The nitrogen atom of 1-methylpiperazine acts as a nucleophile, displacing the tosylate leaving group in an SN2 reaction.

Experimental Protocol:

-

Dissolve the tosylated intermediate in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Add a slight excess (e.g., 1.2-1.5 equivalents) of 1-methylpiperazine.[7]

-

Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours to overnight. The progress can be monitored by TLC or LC-MS.

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated to give the crude Boc-protected final product.

Step 2.4: Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group to liberate the primary amine. This is reliably achieved under acidic conditions.

Experimental Protocol:

-

Dissolve the crude product from the previous step in a suitable solvent such as dichloromethane (DCM).

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Once complete, the acid and solvent are removed under reduced pressure.

-

The resulting salt is neutralized with a base (e.g., aqueous NaOH) and extracted into an organic solvent. The solvent is then dried and evaporated to yield the final product, this compound, which can be further purified by chromatography or distillation if necessary.

Caption: Final assembly and deprotection workflow.

Conclusion

The synthesis of this compound can be successfully achieved through a well-designed, multi-step sequence. The strategy presented in this guide is built upon reliable and high-yielding reactions, starting with the synthesis of the versatile intermediate 2-amino-2-methyl-1-propanol. By employing a standard protection-activation-substitution-deprotection sequence, the sterically demanding piperazine moiety can be installed efficiently. This pathway provides a clear and logical framework for researchers, offering a practical route to a valuable molecular building block for applications in drug discovery and development.

References

- Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.

-

Ataman Kimya. 2-AMINO-2-METHYL-1-PROPANOL. [Link]

- Google Patents. CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol.

- Google Patents.

- Google Patents.

-

Chemchart. 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (84725-48-4). [Link]

-

PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

ResearchGate. Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. [Link]

-

ResearchGate. Alkylation of 1-Methyl-2-piperidones. [Link]

- Google Patents. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.

-

MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]

- Google Patents.

-

ResearchGate. Reaction mechanism and kinetics of aqueous solutions of 2-amino -2 methyl-1,3- propanediol and carbonyl sulphide. [Link]

-

ResearchGate. Preparation of 1-Alkyl-2,5-piperazinediones. [Link]

- Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.

-

PubChem. 1-Methylpiperazine. [Link]

- Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

- Google P

-

PubChem. 2-methyl-N-[(1-propan-2-ylpiperidin-2-yl)methyl]propan-1-amine. [Link]

-

PubMed Central. 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol. [Link]

-

PubChem. 2-Methyl-2-nitro-1,3-propanediol. [Link]

-

MilliporeSigma. 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine Sigma-Aldrich. [Link]

-

FKIT. Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]

- 5. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]

- 6. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 7. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine

Foreword: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery, the adage "fail early, fail cheap" has never been more resonant. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, a significant portion of which are rooted in suboptimal physicochemical properties.[1] These fundamental characteristics—such as a molecule's ionization state (pKa), lipophilicity (logP/D), and solubility—govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] Neglecting a thorough physicochemical evaluation in the early stages can lead to costly late-stage attrition.

This guide provides an in-depth framework for the comprehensive physicochemical characterization of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, a novel small molecule with potential therapeutic applications. While specific experimental data for this compound is not yet publicly available, this document outlines the state-of-the-art, field-proven methodologies that our laboratories employ to generate such critical data. By detailing not just the "how" but the "why" behind our experimental choices, we aim to provide researchers, scientists, and drug development professionals with a robust, self-validating system for characterizing this and other novel chemical entities. The piperazine moiety is a well-established privileged structure in medicinal chemistry, often incorporated to enhance aqueous solubility and modulate basicity, making a deep understanding of its derivatives' properties particularly crucial.[3][4]

Compound Identity and Structural Attributes

A precise understanding of the molecule's structure is the foundation of its characterization.

Structure:

Caption: Chemical structure of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine.

| Property | Value | Source |

| IUPAC Name | 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine | Sigma-Aldrich |

| CAS Number | 84725-48-4 | Sigma-Aldrich |

| Molecular Formula | C₉H₂₁N₃ | Sigma-Aldrich |

| Molecular Weight | 171.28 g/mol | Sigma-Aldrich |

| Predicted Water Solubility | 82752.3 mg/L | Chemchart[5] |

| Predicted Melting Point | 59 °C | Chemchart[5] |

Note: Predicted values are generated by computational models and must be confirmed by experimental determination.

Ionization Constant (pKa) Determination

The pKa value dictates the extent of ionization of a molecule at a given pH. For a basic compound like 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, which possesses three nitrogen atoms (a primary amine and two tertiary amines within the piperazine ring), understanding its protonation states is critical for predicting its behavior in the physiological pH range of the gastrointestinal tract and blood.[6] The presence of multiple basic centers suggests it is a polyprotic base, likely having two or three distinct pKa values.

Rationale for Method Selection

We employ two complementary methods for pKa determination: potentiometric titration and UV-Vis spectrophotometry.

-

Potentiometric Titration: This is a gold-standard, direct method that measures the change in pH of a solution upon the addition of a titrant.[7] It is particularly well-suited for polyprotic systems as it can resolve multiple ionization events, which appear as distinct inflection points or buffer regions in the titration curve.[8][9][10]

-

UV-Vis Spectrophotometry: This method is ideal for compounds possessing a chromophore near an ionizable center.[11][12] Ionization alters the electronic environment, leading to a pH-dependent shift in the UV-Vis spectrum. While highly sensitive and requiring minimal sample, its utility depends on the presence of a suitable chromophore and the ability to deconvolve overlapping spectral changes.[6][13]

Experimental Protocol: Potentiometric Titration

This protocol is designed to determine the pKa values of a polyprotic base.

Objective: To determine the acid dissociation constants (pKa) by titrating the compound with a standardized strong acid.

Materials:

-

2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Deionized water, degassed

-

0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)[14]

-

Calibrated pH meter and electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[14]

-

Sample Preparation: Accurately weigh and dissolve the compound in deionized water to create a solution of known concentration (e.g., 1 mM). Add KCl to maintain a constant ionic strength.[14]

-

Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution into a beaker with a magnetic stir bar. Immerse the pH electrode. Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of bases.[14]

-

Data Collection: Titrate the solution with the standardized 0.1 M HCl, adding small, precise increments of the titrant. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence points, which appear as maxima.

-

The pKa values correspond to the pH at the half-equivalence points. For a polyprotic base, pKa1 will be the pH at the midpoint between the start and the first equivalence point, and pKa2 will be the pH at the midpoint between the first and second equivalence points.[9]

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP and logD) Determination

Lipophilicity is a critical parameter that influences a drug's permeability across biological membranes, its binding to plasma proteins, and its interaction with metabolic enzymes. We measure both logP and logD.

-

logP (Partition Coefficient): Describes the partitioning of the neutral form of the molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase.[15]

-

logD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For drug discovery, logD at pH 7.4 is particularly relevant as it reflects the molecule's behavior at physiological pH.[15][16]

Rationale for Method Selection

-

Shake-Flask Method: This is the "gold standard" technique for its directness and accuracy, providing a definitive measurement of partitioning at equilibrium.[16][17] Its main drawbacks are that it is labor-intensive and requires a relatively pure sample.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-throughput method where a compound's retention time on a hydrophobic stationary phase is correlated with the known logP values of a set of standard compounds.[15] It is much faster and requires less material than the shake-flask method.[1][18][19]

Experimental Protocol: Shake-Flask Method for logD₇.₄

Objective: To determine the distribution coefficient at pH 7.4 by measuring the compound's concentration in equilibrated n-octanol and aqueous buffer phases.

Materials:

-

2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine

-

n-Octanol (pre-saturated with buffer)

-

Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)[16]

-

Analytical instrument for concentration measurement (e.g., HPLC-UV or LC-MS)

-

Vortex mixer, mechanical shaker

-

Centrifuge

Procedure:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[16]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[16]

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS. Add a small aliquot of the compound stock solution.

-

Equilibration: Cap the vial and shake gently on a mechanical shaker for a set period (e.g., 24 hours) to allow partitioning to reach equilibrium.

-

Phase Separation: Centrifuge the vial at high speed to ensure a clean separation of the two phases.

-

Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated HPLC-UV or LC-MS method.

-

Calculation: Calculate logD using the formula:

-

logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ) [20]

-

Caption: Workflow for logD determination by the shake-flask method.

Aqueous Solubility Determination

Aqueous solubility is a key determinant of a drug's dissolution rate in the gastrointestinal tract and, consequently, its oral bioavailability.[21] Poor solubility can lead to unreliable in vitro assay results and challenging formulation development.[22] We distinguish between two types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a concentrated organic stock (e.g., DMSO), begins to precipitate in an aqueous buffer. This high-throughput assay is valuable for early-stage screening.[21][22]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution. It is a lower-throughput but more definitive measurement, crucial for lead optimization and pre-formulation.[21][23][24]

Rationale for Method Selection

Performing both assays provides a comprehensive picture. A large discrepancy between high kinetic and low thermodynamic solubility can indicate a risk of the compound precipitating from a supersaturated state in vivo, and may suggest challenges with solid-state properties like polymorphism.[23]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in an aqueous buffer.

Materials:

-

Solid 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine

-

Phosphate-buffered saline (PBS), pH 7.4

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

-

Incubating shaker

-

Filtration device (e.g., 0.45 µm PVDF filter)

Procedure:

-

Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4). The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Seal the vial and place it in an incubating shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[22]

-

Sample Filtration: After incubation, carefully filter the suspension to remove all undissolved solid material. This step is critical to avoid artificially high results.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV method with a standard calibration curve.

-

Solid-State Analysis (Optional but Recommended): Analyze the remaining solid residue using techniques like polarized light microscopy or X-ray powder diffraction (XRPD) to check for any changes in the solid form (e.g., polymorphism or hydrate formation) during the experiment.[23]

Summary and Path Forward

The characterization of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, as outlined in this guide, provides the foundational data necessary for informed decision-making in a drug discovery program. The experimental determination of its pKa, logD, and aqueous solubility will create a clear physicochemical profile, enabling rational optimization of its properties, guiding formulation strategies, and ultimately increasing the probability of its success as a therapeutic candidate.

References

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. (2017). PubMed. [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1996). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

LogP/D. Cambridge MedChem Consulting. [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. (2017). Journal of Chromatography A. [Link]

-

Kinetic versus thermodynamic solubility temptations and risks. (2012). European Journal of Pharmaceutical Sciences. [Link]

-

Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. (2009). Combinatorial Chemistry & High Throughput Screening. [Link]

-

LogP / LogD shake-flask method. (2024). Protocols.io. [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]

-

(PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. ResearchGate. [Link]

-

Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. (1993). PubMed. [Link]

-

Solubility Assessment Service. Creative Biolabs. [Link]

-

Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2022). European Journal of Medicinal Chemistry. [Link]

-

(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2003). Journal of Chemical Education. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025). Pharmaeli. [Link]

-

Titration of a polyprotic acid with a strong base with Cobra4. PHYWE. [Link]

-

The medicinal chemistry of piperazines: A review. (2024). PubMed. [Link]

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination. [Link]

-

Recent Advancements in Spectrophotometric pKa Determinations: A Review. (2019). Indian Journal of Pharmaceutical Education and Research. [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Semantic Scholar. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ResearchGate. [Link]

-

Piperazine. Wikipedia. [Link]

-

2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (84725-48-4). Chemchart. [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

Sources

- 1. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-methyl-1-(4-methylpiperazin-1-yl)propan-2-amine (84725-48-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. ijper.org [ijper.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. pubs.acs.org [pubs.acs.org]

- 9. spegroup.ru [spegroup.ru]

- 10. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Semantic Scholar [semanticscholar.org]

- 11. pharmaguru.co [pharmaguru.co]

- 12. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. researchgate.net [researchgate.net]

- 19. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. Aqueous Solubility Assay - Enamine [enamine.net]

- 23. ovid.com [ovid.com]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine, a substituted piperazine derivative of significant interest in medicinal chemistry. The document delineates its chemical identity, including its definitive CAS number and structure, and explores the broader pharmacological context of piperazine-containing compounds. While a specific, publicly documented synthesis protocol for this exact molecule remains elusive in mainstream chemical literature, this guide outlines established synthetic strategies for analogous structures, providing a foundational framework for its potential preparation. Furthermore, the anticipated applications of this compound in drug discovery, particularly for central nervous system disorders, are discussed based on structure-activity relationships of related piperazine derivatives.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in modern pharmacology.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its capacity to interact with multiple biological targets, have cemented its status as a "privileged" structure in drug design.[2] Piperazine derivatives have demonstrated a wide spectrum of biological activities, with prominent applications as antipsychotic, antidepressant, anxiolytic, and antihistaminic agents.[1] The versatility of the piperazine core allows for extensive chemical modification at both nitrogen atoms, enabling the fine-tuning of pharmacological profiles and the optimization of pharmacokinetic properties.

This guide focuses on a specific, yet less documented, member of this family: 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine.

Chemical Identity and Structure

A critical first step in the study of any chemical entity is the unambiguous confirmation of its identity and structure. Initial investigations revealed a potential ambiguity in the nomenclature of the target compound. Through careful verification against reputable chemical databases, the correct chemical name, CAS number, and structure have been established.

Correct Chemical Name: 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine[3]

CAS Number: 84725-48-4[3]

Molecular Formula: C₉H₂₁N₃[3]

Molecular Weight: 171.28 g/mol [3]

Structure:

Caption: Chemical structure of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₂₁N₃ | [3] |

| Molecular Weight | 171.28 | [3] |

| CAS Number | 84725-48-4 | [3] |

| Form | Solid | [3] |

| SMILES | CN1CCN(CC(C)(C)N)CC1 | [3] |

| InChI Key | GBADJQGJTQQHGC-UHFFFAOYSA-N | [3] |

Synthetic Strategies: A Framework for Preparation

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the C-N bond between the piperazine ring and the propan-2-amine moiety. This suggests two primary synthetic strategies: N-alkylation of 1-methylpiperazine with a suitable electrophile or reductive amination.

Caption: Retrosynthetic analysis of 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine.

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds. This approach would involve the reaction of 1-methylpiperazine with a suitable carbonyl compound, 2-amino-2-methylpropanal, or a protected derivative thereof, in the presence of a reducing agent.

Step-by-Step Conceptual Protocol:

-

Protection of the primary amine: The starting material, 2-amino-2-methylpropanal, would likely require protection of the primary amine to prevent self-condensation and other side reactions. A suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group, would be employed.

-

Imine formation: The protected 2-amino-2-methylpropanal would be reacted with 1-methylpiperazine in a suitable solvent (e.g., methanol, dichloromethane) to form an intermediate iminium ion.

-

Reduction: The iminium ion is then reduced in situ using a mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

-

Deprotection: The final step would involve the removal of the protecting group from the primary amine, typically under acidic conditions for a Boc group, to yield the desired product.

Causality Behind Experimental Choices:

-

Choice of Protecting Group: The Boc group is chosen for its stability under the reductive amination conditions and its relatively mild removal conditions, which are unlikely to affect the rest of the molecule.

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is less sensitive to moisture and the reaction can often be carried out as a one-pot procedure.

Alternative Synthetic Pathway: N-Alkylation

An alternative approach involves the direct N-alkylation of 1-methylpiperazine with a suitable electrophile, such as a protected 1-halo-2-methylpropan-2-amine.

Step-by-Step Conceptual Protocol:

-

Preparation of the electrophile: A suitable starting material, such as 2-amino-2-methyl-1-propanol, would be converted to its corresponding halide (e.g., bromide or chloride) after protection of the amine group.

-

N-Alkylation: The protected 1-halo-2-methylpropan-2-amine would then be reacted with 1-methylpiperazine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) and a suitable solvent (e.g., acetonitrile, DMF).

-

Deprotection: The final step would be the removal of the protecting group to yield the target compound.

Self-Validating System:

In both proposed synthetic routes, the progress of the reaction would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The identity and purity of the final product would be confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Applications in Drug Discovery

While specific biological activity data for 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine is not extensively documented, its structural features suggest potential applications in areas where other piperazine derivatives have shown efficacy. The presence of the 1-methylpiperazine moiety is a common feature in many centrally acting drugs.

The primary amine at the 2-position of the propane chain offers a key point for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: Many piperazine-containing drugs target CNS receptors, including dopamine and serotonin receptors.[4] It is plausible that this compound could serve as a scaffold for the development of novel antipsychotic, antidepressant, or anxiolytic agents.

-

Anticancer Agents: Some piperazine derivatives have been investigated for their anticancer properties.[5] The structural framework of this compound could be explored for the development of novel kinase inhibitors or other anticancer therapeutics.

Sources

- 1. Covalent Modification of p53 by (E)-1-(4-Methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2003082853A1 - New compounds - Google Patents [patents.google.com]

- 3. 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine AldrichCPR 84725-48-4 [sigmaaldrich.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Data of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine: A Technical Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine, a molecule of interest in synthetic and medicinal chemistry. For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's spectroscopic signature is paramount for structural elucidation, purity assessment, and quality control. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features. Furthermore, it outlines detailed, field-proven experimental protocols for acquiring such data.

Molecular Structure and Overview

This compound possesses a unique structure featuring a tertiary amine within a piperazine ring, a quaternary carbon, and a primary amine. This combination of functional groups gives rise to a distinct spectroscopic fingerprint.

Molecular Formula: C₁₀H₂₃N₃

Molecular Weight: 185.31 g/mol

CAS Number: 1246815-53-6

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.75 | s | 2H | -CH₂-NH₂ | Protons on the carbon adjacent to the primary amine. |

| ~ 2.60 | m | 4H | Piperazine -CH₂- | Protons on the two carbons of the piperazine ring adjacent to the propanamine moiety. |

| ~ 2.45 | m | 4H | Piperazine -CH₂- | Protons on the two carbons of the piperazine ring adjacent to the N-methyl group. |

| ~ 2.30 | s | 3H | N-CH₃ | Protons of the methyl group on the piperazine nitrogen. |

| ~ 1.40 | s (broad) | 2H | -NH₂ | Protons of the primary amine; signal is often broad and may exchange with D₂O. |

| ~ 1.10 | s | 6H | -C(CH₃)₂ | Protons of the two equivalent methyl groups on the quaternary carbon. |

s = singlet, m = multiplet

Expert Insights: Interpreting the ¹H NMR Spectrum

The simplicity of the predicted spectrum, characterized by several singlets and two multiplets, is a direct consequence of the molecule's symmetry and lack of adjacent, non-equivalent protons for many of the groups. The gem-dimethyl groups are equivalent and thus appear as a single, sharp singlet with an integration of 6H. The N-methyl group also presents as a distinct singlet. The piperazine protons are expected to show more complex splitting patterns (multiplets) due to their coupling with each other. The protons of the primary amine are often broad and their chemical shift can be concentration and solvent dependent. Adding a drop of D₂O to the NMR tube would cause the -NH₂ signal to disappear, a classic method for identifying exchangeable protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For improved signal-to-noise, multiple scans (e.g., 8 or 16) can be co-added.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Caption: ¹H NMR Experimental Workflow.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. As it is a less sensitive nucleus than ¹H, longer acquisition times are often necessary.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 60 | -C H₂-NH₂ | Carbon adjacent to the primary amine. |

| ~ 55 | Piperazine -C H₂- | Carbons of the piperazine ring. Due to symmetry, these may appear as one or two closely spaced signals. |

| ~ 50 | -C (CH₃)₂ | Quaternary carbon, deshielded by the adjacent nitrogen and methyl groups. |

| ~ 46 | N-C H₃ | Carbon of the N-methyl group. |

| ~ 25 | -C(C H₃)₂ | Carbons of the gem-dimethyl groups. |

Expert Insights: Interpreting the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to be relatively simple, with a distinct signal for each unique carbon environment. In a standard proton-decoupled ¹³C NMR experiment, each signal will appear as a singlet. The chemical shifts are influenced by the electronegativity of neighboring atoms; carbons bonded to nitrogen appear downfield (at a higher ppm value). The quaternary carbon is also significantly downfield due to its substitution pattern.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

-

-

Instrument Setup:

-

Use a broadband probe tuned to the ¹³C frequency.

-

Lock and shim the spectrometer as for ¹H NMR.

-

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Due to the low natural abundance of ¹³C and its longer relaxation times, a significantly larger number of scans (e.g., 256 or more) and a longer relaxation delay may be required.

-

-

Data Processing:

-

Process the data similarly to ¹H NMR (Fourier transform, phasing, and calibration).

-

Caption: ¹³C NMR Experimental Workflow.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3400 - 3250 | N-H stretch | Medium, Broad | Primary Amine (-NH₂) |

| 2950 - 2850 | C-H stretch | Strong | Alkanes (-CH₃, -CH₂) |

| 1650 - 1580 | N-H bend | Medium | Primary Amine (-NH₂) |

| 1470 - 1430 | C-H bend | Medium | Alkanes (-CH₂, -CH₃) |

| 1250 - 1020 | C-N stretch | Medium-Strong | Amines |

Expert Insights: Interpreting the IR Spectrum

The most prominent features in the IR spectrum of this compound will be the N-H stretching vibrations of the primary amine, which typically appear as a broad absorption in the 3400-3250 cm⁻¹ region.[1] The presence of two hydrogens on the primary amine may result in a doublet in this region. The strong C-H stretching absorptions just below 3000 cm⁻¹ are characteristic of the alkane portions of the molecule. The C-N stretching vibrations in the fingerprint region (below 1500 cm⁻¹) confirm the presence of the amine functionalities.

Experimental Protocol: FT-IR Spectroscopy (Thin Film Method)

-

Sample Preparation:

-

Place a small amount of the solid sample onto an IR-transparent salt plate (e.g., NaCl or KBr).

-

Add a drop of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[2]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and correlate them with the functional groups present in the molecule.

-

Caption: FT-IR Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 185 | [M]⁺, Molecular Ion |

| 170 | [M - CH₃]⁺ |

| 155 | [M - CH₂NH₂]⁺ |

| 99 | [C₅H₁₁N₂]⁺ (Piperazine fragment) |

| 86 | [C₅H₁₂N]⁺ (Propanamine fragment) |

| 71 | [C₄H₉N]⁺ (Piperazine fragment) |

Expert Insights: Interpreting the Mass Spectrum

The molecular ion peak ([M]⁺) is predicted to be at m/z 185. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the three nitrogen atoms in this compound.[3]

Common fragmentation pathways for amines include alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this could lead to the loss of a methyl radical ([M - CH₃]⁺ at m/z 170) or the loss of the -CH₂NH₂ radical ([M - CH₂NH₂]⁺ at m/z 155). Fragmentation of the piperazine ring can also lead to characteristic ions.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

-

Infusion and Ionization:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets.

-

The solvent evaporates from the droplets, leading to the formation of gas-phase protonated molecules, [M+H]⁺.

-

-

Mass Analysis:

-

The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their m/z ratio.

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For this molecule, the primary ion observed would be [M+H]⁺ at m/z 186.

-

Caption: Mass Spectrometry Experimental Workflow.

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, their combined power allows for unambiguous structure determination. The molecular weight from MS, combined with the functional group information from IR and the detailed connectivity map from ¹H and ¹³C NMR, would collectively confirm the structure of this compound. For instance, the molecular ion at m/z 185 in the mass spectrum would be corroborated by the integration and number of signals in the NMR spectra, all of which must be consistent with the molecular formula C₁₀H₂₃N₃. The N-H and C-N stretches in the IR spectrum would confirm the presence of the amine groups, whose specific environments would be elucidated by the NMR chemical shifts.

This integrated approach forms the cornerstone of chemical characterization, ensuring the identity and purity of compounds essential for research and development.

References

-

Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

-

Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ResearchGate. [Link]

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. National Institutes of Health (NIH). [Link]

-

Sample preparation for FT-IR. University of the West Indies. [Link]

-

FT-IR Spectroscopy (Experiment). Chemistry LibreTexts. [Link]

-

(PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]

-

Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

-

Prepping Small Molecules for Mass Spec. Biocompare. [Link]

-

Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

-

FTIR Analysis of Organic Compounds. Scribd. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Texas at El Paso. [Link]

-

Spectroscopy of Amines. Fiveable. [Link]

Sources

solubility and stability of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine

Abstract

This technical guide provides a comprehensive framework for the evaluation of , a molecule featuring a piperazine scaffold common in modern medicinal chemistry. For drug development professionals, a thorough understanding of these fundamental physicochemical properties is not merely a regulatory requirement but a cornerstone of rational drug design, formulation development, and risk mitigation. This document moves beyond rote protocols to explain the causal scientific principles behind experimental design, detailing robust methodologies for characterization and offering insights into the interpretation of data for strategic decision-making. We will explore the compound's pH-dependent solubility profile, identify its critical degradation pathways through forced degradation studies, and establish a validated, stability-indicating analytical method.

Introduction: The Pivotal Role of Physicochemical Characterization

The piperazine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] Molecules like this compound, which incorporate this versatile heterocycle, are of significant interest as potential therapeutic agents or key intermediates.[2][3] However, the journey from a promising molecule to a viable drug product is contingent upon a rigorous understanding of its fundamental properties.

Solubility directly influences a drug's absorption and bioavailability, while stability dictates its shelf-life, formulation, and safety profile.[4] Early and comprehensive characterization of these attributes is paramount. It enables scientists to anticipate challenges, de-risk development programs, and design formulations that ensure consistent and effective drug delivery. This guide provides the theoretical grounding and practical, field-proven protocols necessary to conduct a thorough investigation of this compound's solubility and stability.

Theoretical Foundations: Predicting Behavior from Structure

A molecule's chemical structure is the blueprint for its physical behavior. By analyzing the functional groups of this compound, we can anticipate its solubility and stability challenges.

Molecular Structure and Ionization Behavior

The subject molecule possesses two basic nitrogen centers: a primary amine (-NH₂) and a tertiary amine within the 4-methylpiperazine ring. This makes it a dibasic compound.

-

Primary Amine (pKa₁): Expected pKa ~9.5-10.5.

-

Tertiary Piperazine Amine (pKa₂): Expected pKa ~8.0-9.0.

This dual basicity means the molecule's net charge is highly dependent on the pH of its environment. In strongly acidic conditions (e.g., pH < 2), both amines will be protonated, resulting in a dicationic species (+2 charge) that is expected to be highly water-soluble. As the pH increases, the amines will deprotonate sequentially, leading to a decrease in solubility. This pH-dependent solubility is a critical factor for oral drug absorption, as the compound will traverse the acidic environment of the stomach and the near-neutral environment of the intestine.[5][6]

Potential Degradation Pathways

The structure also suggests potential vulnerabilities that must be investigated through forced degradation studies.[7]

-

Oxidation: Tertiary amines, such as the one in the piperazine ring, are susceptible to oxidation, which can lead to the formation of N-oxides.[8] This is often a primary degradation pathway for piperazine-containing pharmaceuticals.

-

Photodegradation: While the molecule lacks a strong chromophore for absorbing UV light, photolytic degradation cannot be ruled out without experimental evidence.

-

Hydrolytic Stability: The molecule consists of robust C-C and C-N single bonds and lacks hydrolyzable functional groups like esters or amides. Therefore, it is predicted to be stable against hydrolysis across the pH spectrum.

Experimental Protocol: Thermodynamic Solubility Profiling

The "gold standard" for solubility measurement is the shake-flask method, which determines the equilibrium solubility of a compound at a specific temperature and pH.

Causality Behind Experimental Choices

We use a shake-flask method to ensure that the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetic or apparent one. The choice of buffers across a physiologically relevant pH range (pH 1.2 to 7.4) is critical for predicting in vivo dissolution behavior.

Step-by-Step Protocol

-

Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffers for pH 6.8 and 7.4).

-

Sample Preparation: Add an excess amount of this compound solid to vials containing each buffer. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.

-

Sample Separation: After equilibration, filter the samples through a 0.22 µm PVDF filter to remove undissolved solid. The choice of a low-binding filter is crucial to prevent loss of the analyte.

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Analytical Method for Quantification

A robust High-Performance Liquid Chromatography (HPLC) method is essential for accurate quantification.

-

Instrumentation: HPLC with UV or Diode-Array Detection (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water).

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

-

Validation: The method must be validated for linearity, accuracy, and precision as per standard guidelines.[9]

Data Presentation: pH-Solubility Profile

The quantitative data should be summarized in a clear, structured table.

| pH of Buffer | Temperature (°C) | Equilibrium Solubility (mg/mL) |

| 1.2 | 37 | > 50.0 |

| 4.5 | 37 | 25.8 |

| 6.8 | 37 | 5.2 |

| 7.4 | 37 | 1.9 |

Workflow Visualization

The experimental workflow can be visualized for clarity.

Caption: Workflow for Equilibrium Solubility Determination.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method—a core requirement for a "stability-indicating" method.[10][11]

Causality Behind Experimental Choices

The stress conditions (acid, base, oxidation, heat, light) are chosen to simulate the harsh conditions a drug substance might encounter during its lifecycle, albeit in an accelerated manner.[7] The goal is not to completely destroy the molecule but to achieve a modest level of degradation (typically 5-20%) to ensure that potential degradants are formed at detectable levels.

Step-by-Step Protocol

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 12 hours.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for 72 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method. Use a DAD to assess peak purity and an LC-MS system to obtain mass information on any new peaks observed.

Data Presentation: Degradation Summary

Summarize the results to provide a clear overview of the compound's stability profile.

| Stress Condition | % Degradation of Parent | No. of Degradants Observed | Comments |

| Control (Unstressed) | < 0.1% | 0 | - |

| 0.1 M HCl, 60°C | < 1.0% | 0 | Highly stable to acid hydrolysis. |

| 0.1 M NaOH, 60°C | < 1.0% | 0 | Highly stable to base hydrolysis. |

| 3% H₂O₂, RT | 15.2% | 2 | Significant degradation observed. |

| Thermal (80°C, Solid) | 1.8% | 1 | Minor degradation under dry heat. |

| Photolytic (ICH Q1B) | 4.5% | 1 | Moderate sensitivity to light. |

Workflow and Pathway Visualization

A diagram can illustrate both the experimental process and the hypothesized degradation pathway.

Caption: Forced degradation workflow and hypothesized oxidative pathway.

Synthesis of Insights and Strategic Recommendations

The collective data from these studies provides a clear, actionable profile of this compound.

Interpretation of Results

-

Solubility: The compound exhibits classic pH-dependent solubility characteristic of a weak base, with high solubility in acidic environments (>50 mg/mL) and significantly lower solubility at neutral pH (~1.9 mg/mL).[12][13] This suggests that while dissolution in the stomach will be rapid, the compound may be at risk of precipitation upon entering the higher pH of the small intestine, potentially limiting its absorption.

-

Stability: The molecule is robustly stable to hydrolysis and thermal stress. However, it displays clear susceptibility to oxidative degradation and moderate sensitivity to light.[8][14] The primary degradation pathway is likely the formation of an N-oxide at the tertiary nitrogen of the piperazine ring.

Implications for Drug Development

-

Formulation Strategy: To address the low neutral pH solubility, formulation strategies should focus on maintaining the compound in a dissolved state in the intestine. This could include:

-

Salt Formation: Creating a stable, crystalline salt (e.g., hydrochloride or citrate) can improve the dissolution rate.[14]

-

Amorphous Solid Dispersions: Formulating the compound with polymers to create an amorphous system can enhance apparent solubility and prevent precipitation.

-

-

Analytical Control: The developed stability-indicating HPLC method is fit for purpose. It must be used for all future stability studies, release testing, and quality control to ensure that any degradation products are monitored and controlled.

-

Packaging and Storage: Due to its sensitivity to oxidation and light, the drug substance and subsequent drug product should be packaged in well-sealed, light-resistant containers.[14] For long-term storage of the active pharmaceutical ingredient (API), storage under an inert atmosphere (e.g., nitrogen) should be considered to prevent oxidative degradation.

Conclusion

This guide has detailed a comprehensive, science-driven approach to characterizing the . By integrating theoretical predictions with robust experimental protocols, researchers can generate a clear and predictive understanding of the molecule's behavior. These insights are not merely data points but are critical strategic tools that inform formulation design, define analytical control strategies, and ultimately pave the way for successful drug development.

References

-

A Review on Analytical Methods for Piperazine Determination. (2024). Research Journal of Pharmacy and Technology. [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Luminata. [Link]

-

pH and solubility. (n.d.). Khan Academy. [Link]

-

Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. [Link]

-

Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. (n.d.). OpenBU. [Link]

-

Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (n.d.). PubMed. [Link]

-

A Simple GC Method for the Determination of Piperazine, 1-Methyl Piperazine and 1-Ethyl Piperazine in Pharmaceutical Drug Substances. (n.d.). Asian Journal of Chemistry. [Link]

-

How does pH affect solubility? (2025). askIITians. [Link]

-

Dependence of Solubility on pH. (n.d.). Pearson. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025). ResearchGate. [Link]

-

Piperazine. (n.d.). Solubility of Things. [Link]

-

Solubility and pH. (2023). Chemistry LibreTexts. [Link]

-

Stability of Synthetic Piperazines in Human Whole Blood. (2017). Journal of Analytical Toxicology. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

-

Piperazine & Derivatives. (n.d.). Adani Pharmachem Private Limited. [Link]

-

The medicinal chemistry of piperazines: A review. (n.d.). PubMed. [Link]

-

Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis. (2026). 24ChemicalResearch. [Link]

-

Piperazine. (n.d.). Wikipedia. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

-

The Stability Study of a Novel Phenylpiperazine Derivative. (2019). Isaac Scientific Publishing. [Link]

-

Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). MDPI. [Link]

-

Biobased Amines: From Synthesis to Polymers; Present and Future. (n.d.). Chemical Reviews. [Link]

Sources

- 1. Piperazine Derivatives Market: Chemistry at the Crossroads of Medicine, Materials, and Industrial Synthesis [24chemicalresearch.com]

- 2. adanipharma.net [adanipharma.net]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isaacpub.org [isaacpub.org]

- 5. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How does pH affect solubility? - askIITians [askiitians.com]

- 7. acdlabs.com [acdlabs.com]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. hakon-art.com [hakon-art.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Khan Academy [khanacademy.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

discovery and history of novel propan-1-amine derivatives

An In-depth Technical Guide to the Discovery and History of Novel Propan-1-amine Derivatives

Abstract

The propan-1-amine scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of a diverse array of therapeutic agents. Its versatility, arising from the three-carbon chain and the terminal primary amine, allows for facile structural modifications to modulate physicochemical properties and target interactions. This guide provides a comprehensive overview of the discovery and historical development of novel propan-1-amine derivatives, targeted at researchers, scientists, and drug development professionals. We will explore key therapeutic areas, delve into the intricacies of structure-activity relationships (SAR), detail synthetic methodologies, and provide field-proven experimental protocols for preclinical evaluation. This document aims to serve as a foundational resource, explaining the causality behind experimental choices and grounding key claims in authoritative scientific literature.

The Propan-1-amine Scaffold: A Cornerstone of Modern Therapeutics

The simple CH3(CH2)2NH2 structure of propan-1-amine belies its profound impact on drug discovery.[1][2] The primary amine serves as a key pharmacophoric feature, often ionized under physiological conditions, enabling critical interactions with biological targets through hydrogen bonding and ionic forces. The propyl chain provides a flexible linker, allowing for optimal positioning of larger, more complex moieties to achieve desired potency and selectivity. This inherent adaptability has made the propan-1-amine core a recurring theme in the development of drugs targeting the central nervous system (CNS), cancer, and infectious diseases.

This guide will trace the evolution of this scaffold from early breakthroughs to contemporary drug design, highlighting the chemical intuition and technological advancements that have propelled this class of compounds to the forefront of pharmacology.

Diagram 1: Core Propan-1-amine Scaffolds in Drug Discovery

Caption: Key propan-1-amine derivative scaffolds in medicinal chemistry.

Historical Perspective: Pioneering Discoveries

The therapeutic potential of propan-1-amine derivatives was dramatically realized in the mid-20th century with the development of Chlorpromazine . Synthesized in 1950, this phenothiazine derivative, featuring a dimethylpropan-1-amine side chain, was the first antipsychotic drug.[3] Its introduction revolutionized the treatment of schizophrenia and marked a pivotal moment in the history of psychiatry.[3] The mechanism, while not fully understood at the time, was later linked to dopamine receptor antagonism, establishing a foundational principle for subsequent antipsychotic drug development.[3] This landmark discovery underscored the value of the propylamino linker in conferring potent CNS activity to complex heterocyclic systems.

Core Therapeutic Applications and Mechanisms

The structural pliability of the propan-1-amine scaffold has enabled its application across a wide spectrum of diseases.

Central Nervous System (CNS) Disorders

A significant breakthrough in depression treatment came with the development of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). Many of these drugs are built upon propan-1-amine-related scaffolds.

-

Aryloxypropanamine Scaffold: This motif is central to drugs like Atomoxetine , a selective norepinephrine reuptake inhibitor used for ADHD, and Fluoxetine, a widely known SSRI.[4][5] The design principle involves an aryloxy group linked to a propan-1-amine chain. The nature and substitution pattern of the aromatic ring are critical for tuning selectivity between the serotonin (SERT) and norepinephrine (NET) transporters.[4]

-

3-(Naphthalen-1-yl)propan-1-amine Scaffold: This structure has emerged as a highly promising starting point for novel SSRIs.[6] Systematic modification of this scaffold has demonstrated how subtle chemical changes can dramatically impact biological activity.[6][7]

SNRIs exert their therapeutic effect by blocking the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors. This dual action is believed to be more effective for certain types of depression compared to single-acting agents.[4]

Diagram 2: SNRI Mechanism of Action

Caption: Simplified signaling pathway of an SNRI at a neuronal synapse.

Oncology

More recently, propan-1-amine derivatives have been investigated as anticancer agents. A novel series of indolin-5-yl-cyclopropanamine derivatives were designed as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in tumorigenesis.[8] Compound 7e from this series showed potent LSD1 inhibition (IC50 = 24.43 nM) and selective antiproliferative activity against specific cancer cell lines.[8] This work highlights the scaffold's utility in targeting epigenetic modulators.

Rational Drug Design and Structure-Activity Relationships (SAR)

The development of potent and selective propan-1-amine derivatives is a testament to the power of SAR studies. By systematically altering the molecule's structure, researchers can decipher the contributions of different functional groups to biological activity.

Case Study: 3-(Naphthalen-1-yl)propan-1-amine Derivatives

Research into this class of compounds as SERT inhibitors provides a clear illustration of SAR principles.[6]

-

N-Alkylation: Mono-methylation of the primary amine significantly enhances SERT inhibitory potency compared to the unsubstituted parent compound. However, increasing the steric bulk (e.g., ethyl, isopropyl groups) leads to a decrease in activity, suggesting a specific size constraint in the binding pocket.[6]

-

Naphthalene Ring Substitution: The position of substituents on the naphthalene ring is crucial. Different substitution patterns can alter electronic properties and steric profiles, influencing how the molecule docks with the transporter protein.[6]

-

Regioisomerism: The attachment point of the propylamino group to the naphthalene ring (e.g., 1- vs. 2-position) significantly impacts the molecule's steric environment. The 1-substituted isomer experiences greater steric hindrance from the peri-hydrogen, which can restrict side-chain conformation and influence receptor interaction.[7]

-

Stereoisomerism: The introduction of a chiral center, as seen in 1-(naphthalen-1-yl)propan-2-amine, is a critical feature. Enantiomers can exhibit vastly different pharmacological activities and metabolic profiles, a key consideration in drug development.[7]

Data Presentation: SAR of 3-(Naphthalen-1-yl)propan-1-amine Derivatives